N6-(4-Hydroxybenzyl)adenosine N6-(4-Hydroxybenzyl)adenosine N6-(4-Hydroxybenzyl)adenosine is a inhibitor of platelet aggregation induced in vitro by collagen and their activity range was demonstrated (IC50: 6.77-141 μM).IC50 value: 6.77-141 μMTarget: P2Y12receptorAnti-aggregation activity of N6-(4-Hydroxybenzyl)adenosine could involve an interaction with the P2Y12receptor binding site.
Brand Name: Vulcanchem
CAS No.: 110505-75-4
VCID: VC0001760
InChI: InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1
SMILES: C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O
Molecular Formula: C17H19N5O5
Molecular Weight: 373.4 g/mol

N6-(4-Hydroxybenzyl)adenosine

CAS No.: 110505-75-4

Inhibitors

VCID: VC0001760

Molecular Formula: C17H19N5O5

Molecular Weight: 373.4 g/mol

N6-(4-Hydroxybenzyl)adenosine - 110505-75-4

CAS No. 110505-75-4
Product Name N6-(4-Hydroxybenzyl)adenosine
Molecular Formula C17H19N5O5
Molecular Weight 373.4 g/mol
IUPAC Name (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Standard InChI InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1
Standard InChIKey UGVIXKXYLBAZND-LSCFUAHRSA-N
Isomeric SMILES C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O
SMILES C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O
Canonical SMILES C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O
Description N6-(4-Hydroxybenzyl)adenosine is a inhibitor of platelet aggregation induced in vitro by collagen and their activity range was demonstrated (IC50: 6.77-141 μM).IC50 value: 6.77-141 μMTarget: P2Y12receptorAnti-aggregation activity of N6-(4-Hydroxybenzyl)adenosine could involve an interaction with the P2Y12receptor binding site.
Synonyms N6-(4-hydroxybenzyl)adenosine
T1-11 compound
Reference [1]. Vistoli G, et al. Naturally occurring N(6)-substituted adenosines (cytokinin ribosides) are in vitro inhibitors of platelet aggregation: an in silico evaluation of their interaction with the P2Y(12) receptor. Bioorg Med Chem Lett. 2014 Dec 15;24(24):5652-5655.
[2]. Zhang, Ying; Shi, Jian-gong; Liu, Geng-tao; Zhang, Jian-jun. Effect of N6-(4-hydroxybenzyl) adenine riboside isolated from Gastrodia elata on muscle strength, motor coordination and body temperature in mice. From Guoji Yaoxue Yanjiu Zazhi (2012), 39(5), 420-424.
PubChem Compound 10474479
Last Modified Nov 11 2021
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